S-(4-Fluorophenyl)-S-methyl-sulfoximine is an organosulfur compound characterized by its sulfoximine functional group, which consists of a sulfur atom bonded to both a nitrogen atom and an oxygen atom. The molecular formula for this compound is CHFNOS, with a molecular weight of approximately 173.21 g/mol. The presence of the fluorophenyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
Additionally, S-(4-Fluorophenyl)-S-methyl-sulfoximine can be involved in nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules .
The biological activity of S-(4-Fluorophenyl)-S-methyl-sulfoximine has been explored in various studies. Sulfoximines are known for their potential as bioactive compounds, exhibiting antibacterial and antifungal properties. They have also been investigated for their role as chiral ligands in asymmetric catalysis, which can enhance the efficiency of
Several synthesis methods have been reported for S-(4-Fluorophenyl)-S-methyl-sulfoximine:
S-(4-Fluorophenyl)-S-methyl-sulfoximine has applications in various fields:
Interaction studies involving S-(4-Fluorophenyl)-S-methyl-sulfoximine focus on its reactivity with various electrophiles and nucleophiles. These studies are crucial for understanding its potential biological interactions and mechanisms of action. For example, its interactions with iodine radicals have been extensively studied to elucidate the pathways through which it can form more complex structures .
Additionally, research into its binding affinity with biological targets can provide insights into its pharmacological properties.
Several compounds share structural similarities with S-(4-Fluorophenyl)-S-methyl-sulfoximine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
S-Methyl-S-(4-chlorophenyl) sulfoximine | CHClNOS | Contains chlorine instead of fluorine; different reactivity profile |
S-Methyl-S-(3-fluorophenyl) sulfoximine | CHFNOS | Fluorine at the meta position; may exhibit different biological activity |
S-Methyl-S-(4-bromophenyl) sulfoximine | CHBrNOS | Bromine substitution affects electronic properties; useful in synthesis |
S-Methyl-S-(phenyl) sulfoximine | CHNOS | Lacks halogen substituents; serves as a baseline for comparison |
These compounds highlight the uniqueness of S-(4-Fluorophenyl)-S-methyl-sulfoximine in terms of its fluorinated structure, which may influence its chemical behavior and biological activity compared to other halogenated or unsubstituted sulfoximines.
Irritant